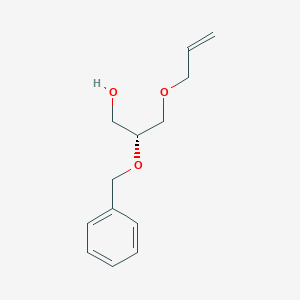

2-O-苄基-3-O-烯丙基-sn-甘油

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-O-Benzyl-3-O-allyl-sn-glycerol and related glycerol derivatives often involves strategic functionalization of the glycerol backbone to introduce benzyl and allyl groups. Key strategies include halide ion condensation, alkylation reactions, and the use of protective groups to control reaction specificity and yield. For instance, the synthesis process can start from D-mannitol, leading to various intermediates before achieving the targeted molecular structure through reductive cleavage or alkylation steps (Bauer et al., 1992).

Molecular Structure Analysis

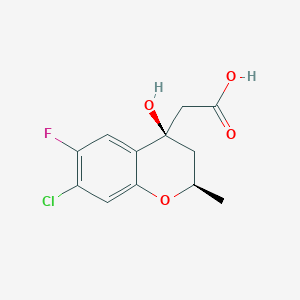

2-O-Benzyl-3-O-allyl-sn-glycerol's molecular structure is defined by its glycerol backbone and the spatial arrangement of its benzyl and allyl ether groups. These structural elements contribute to its reactivity and function as a precursor in various chemical syntheses. Techniques such as X-ray crystallography and NMR spectroscopy are pivotal in elucidating the precise configuration and conformations of this molecule, ensuring the correct stereochemistry is achieved for subsequent reactions.

Chemical Reactions and Properties

This compound participates in several chemical reactions, including further alkylation, acylation, and glycosylation processes, due to the reactive nature of the ether groups. Its chemical properties make it an essential intermediate for synthesizing complex lipids, including phospholipids and glycolipids, which are crucial components of biological membranes (Gigg, 1979).

Physical Properties Analysis

The physical properties of 2-O-Benzyl-3-O-allyl-sn-glycerol, such as melting point, solubility, and phase behavior, are influenced by its molecular structure. These properties are critical for its handling and application in various chemical syntheses. The ether groups increase its solubility in organic solvents, facilitating its use in organic synthesis.

Chemical Properties Analysis

2-O-Benzyl-3-O-allyl-sn-glycerol exhibits chemical properties typical of ethers, including stability under basic conditions and susceptibility to acid-catalyzed cleavage. Its reactivity is central to its role in synthesizing complex molecules, where it can undergo various transformations, including deprotection and functionalization reactions, to yield desired products (Pinchuk et al., 1991).

科学研究应用

甘油转化中的可持续增值 C3 化学品

甘油是生物柴油制造的副产品,它提供了一条可持续且原子经济的途径,可通过非均相催化过程生产有价值的 C3 化学品,如丙烯醛、乳酸、1,3-二羟基丙酮、1,3-丙二醇和烯丙醇。最近的进展包括在适当催化剂上的高产率、对反应机理的见解以及网络开发,这为未来的甘油转化研究带来了希望 (Wang, Xiao, & Xiao, 2019).

甘油醚化

甘油的醚化导致形成各种醚化合物,如单、二和三叔丁基甘油醚,以及在使用苯甲醇等不同溶剂时形成的其他醚产物。这篇综述强调了理解众多机制及其与催化过程效率相关性的重要性,为提高反应产物的转化率、选择性和产率提供了基础 (Palanychamy et al., 2022).

水-有机两相体系中的羟基羰基化反应

对两相体系中羰基化反应的研究显示出显着增长,成功应用于各种底物,包括烯丙基卤代物和苯甲醇。这导致了改进的催化活性和对更有效的化学生产过程的见解,这可能会扩展到甘油衍生物的加工 (Bertoux et al., 1999).

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-phenylmethoxy-3-prop-2-enoxypropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-8-15-11-13(9-14)16-10-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQVSYDAAVQSQC-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(CO)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@@H](CO)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427182 |

Source

|

| Record name | 2-O-Benzyl-3-O-allyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-O-Benzyl-3-O-allyl-sn-glycerol | |

CAS RN |

106401-57-4 |

Source

|

| Record name | 2-O-Benzyl-3-O-allyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

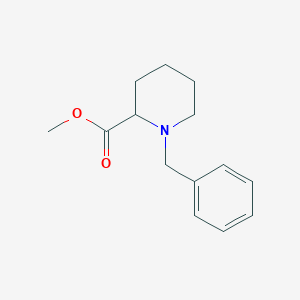

![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)

![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)